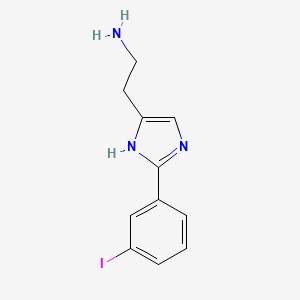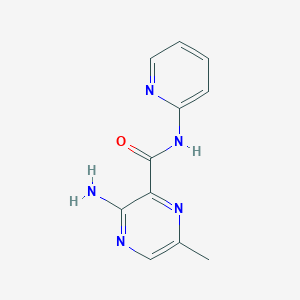![molecular formula C32H36N2O4 B10770545 2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)
2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 23n is a synthetic organic molecule that acts as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). This enzyme is involved in the final step of triglyceride synthesis, making compound 23n a potential candidate for the treatment of obesity .
Preparation Methods
The synthesis of compound 23n involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in the original research articles . Industrial production methods for compound 23n would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Compound 23n undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 23n has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of DGAT1 and its role in triglyceride synthesis.
Biology: It helps in understanding the metabolic pathways involved in lipid metabolism.
Medicine: It is being investigated as a potential treatment for obesity due to its ability to inhibit DGAT1.
Industry: It may have applications in the development of new drugs targeting metabolic diseases
Mechanism of Action
Compound 23n exerts its effects by inhibiting the activity of DGAT1. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and fatty acyl CoA to triacylglycerol. By inhibiting DGAT1, compound 23n reduces the synthesis of triglycerides, which can help in the treatment of obesity .
Comparison with Similar Compounds
Compound 23n is unique due to its specific inhibition of DGAT1. Similar compounds include:
Compound 5B: Another DGAT1 inhibitor with a different chemical structure.
T863: A potent DGAT1 inhibitor with a higher pIC50 value.
PF-04620110: A DGAT1 inhibitor with a similar mechanism of action but different chemical properties
These compounds share the common goal of inhibiting DGAT1 but differ in their chemical structures and potencies.
Properties
Molecular Formula |
C32H36N2O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C32H36N2O4/c1-3-23-6-4-5-7-28(23)33-32(37)34-20-21(2)38-30-19-27(16-17-29(30)34)26-14-12-25(13-15-26)24-10-8-22(9-11-24)18-31(35)36/h4-7,12-17,19,21-22,24H,3,8-11,18,20H2,1-2H3,(H,33,37)(H,35,36)/t21-,22?,24?/m1/s1 |
InChI Key |
PUQLADUSPHHAJY-ZLHNRXBCSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)N2C[C@H](OC3=C2C=CC(=C3)C4=CC=C(C=C4)C5CCC(CC5)CC(=O)O)C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CC(OC3=C2C=CC(=C3)C4=CC=C(C=C4)C5CCC(CC5)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-benzamidophenyl) (E)-7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770490.png)
![N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)
![1-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-14-yl]ethanone](/img/structure/B10770500.png)
![8-{2-Methyl-5-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethoxy]-2H-pyrazol-3-yl}-1,3-dipropyl-3,7-dihydro-purine-2,6-dione](/img/structure/B10770507.png)
![[14C]GlySar](/img/structure/B10770512.png)
![(4-Benzamidophenyl) 7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770516.png)


![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
